molecular formula C13H17NO2 B170588 (3s)-1-Benzylpiperidine-3-carboxylic acid CAS No. 1222710-49-7

(3s)-1-Benzylpiperidine-3-carboxylic acid

Cat. No. B170588
CAS RN: 1222710-49-7
M. Wt: 219.28 g/mol
InChI Key: HGCSHWVOIUCAJN-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3s)-1-Benzylpiperidine-3-carboxylic acid, also known as BOC-3-Pip, is a chemical compound that is widely used in scientific research. This compound belongs to the class of piperidine carboxylic acids and is commonly used as a building block in the synthesis of various pharmaceuticals and biologically active molecules.

Mechanism of Action

The mechanism of action of (3s)-1-Benzylpiperidine-3-carboxylic acid is not fully understood. However, it is known to act as a protease inhibitor by blocking the activity of enzymes that are involved in the replication of viruses. (3s)-1-Benzylpiperidine-3-carboxylic acid is also known to inhibit the activity of enzymes that are involved in the degradation of proteins, which can lead to the accumulation of misfolded proteins and cell death.
Biochemical and Physiological Effects:
(3s)-1-Benzylpiperidine-3-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of HIV protease, which is involved in the replication of the virus. (3s)-1-Benzylpiperidine-3-carboxylic acid has also been shown to inhibit the activity of cathepsin B, which is involved in the degradation of proteins. This can lead to the accumulation of misfolded proteins and cell death. (3s)-1-Benzylpiperidine-3-carboxylic acid has also been shown to have anti-inflammatory and anti-tumor effects.

Advantages and Limitations for Lab Experiments

(3s)-1-Benzylpiperidine-3-carboxylic acid has several advantages for lab experiments. It is readily available, easy to synthesize, and has high purity and yield. (3s)-1-Benzylpiperidine-3-carboxylic acid is also stable under different conditions and can be stored for long periods. However, (3s)-1-Benzylpiperidine-3-carboxylic acid has some limitations for lab experiments. It is toxic and requires careful handling. (3s)-1-Benzylpiperidine-3-carboxylic acid is also expensive, which can limit its use in some experiments.

Future Directions

There are several future directions for the use of (3s)-1-Benzylpiperidine-3-carboxylic acid in scientific research. One direction is the synthesis of new protease inhibitors using (3s)-1-Benzylpiperidine-3-carboxylic acid as a building block. Another direction is the use of (3s)-1-Benzylpiperidine-3-carboxylic acid in the synthesis of peptide-based drugs for the treatment of cancer and other diseases. (3s)-1-Benzylpiperidine-3-carboxylic acid can also be used in the synthesis of new materials with unique properties. Further studies are needed to fully understand the mechanism of action of (3s)-1-Benzylpiperidine-3-carboxylic acid and its potential applications in scientific research.

Synthesis Methods

(3s)-1-Benzylpiperidine-3-carboxylic acid can be synthesized using different methods, including the reaction of benzylamine with 3-piperidone followed by the protection of the amine group using BOC anhydride. Another synthesis method involves the reaction of 3-piperidone with benzyl chloroformate followed by the deprotection of the BOC group using trifluoroacetic acid. These methods result in the formation of (3s)-1-Benzylpiperidine-3-carboxylic acid with high purity and yield.

Scientific Research Applications

(3s)-1-Benzylpiperidine-3-carboxylic acid is widely used in scientific research as a building block for the synthesis of various biologically active molecules. It is commonly used in the synthesis of protease inhibitors, which are used in the treatment of HIV and other viral infections. (3s)-1-Benzylpiperidine-3-carboxylic acid is also used in the synthesis of peptide-based drugs, which are used in the treatment of cancer, diabetes, and other diseases.

properties

CAS RN

1222710-49-7

Product Name

(3s)-1-Benzylpiperidine-3-carboxylic acid

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

(3S)-1-benzylpiperidine-3-carboxylic acid

InChI

InChI=1S/C13H17NO2/c15-13(16)12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,16)/t12-/m0/s1

InChI Key

HGCSHWVOIUCAJN-LBPRGKRZSA-N

Isomeric SMILES

C1C[C@@H](CN(C1)CC2=CC=CC=C2)C(=O)O

SMILES

C1CC(CN(C1)CC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)C(=O)O

synonyms

(3S)-1-(Phenylmethyl)-3-piperidinecarboxylic acid

Origin of Product

United States

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